Ethyl 2,3-dibromo-2-methylpropanoate
Overview
Description
Ethyl 2,3-dibromo-2-methylpropanoate is an organic compound with the molecular formula C6H10Br2O2. It is a colorless liquid that is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity due to the presence of two bromine atoms, which makes it a valuable reagent in various chemical reactions.
Preparation Methods
Ethyl 2,3-dibromo-2-methylpropanoate is typically synthesized through the bromination of ethyl 2-methylpropanoate. The reaction involves the addition of bromine to the double bond of ethyl 2-methylpropanoate in the presence of a solvent such as carbon tetrachloride. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms to the desired positions on the molecule .
Chemical Reactions Analysis
Ethyl 2,3-dibromo-2-methylpropanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of different products.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding ethyl 2-methylpropanoate.
Common reagents used in these reactions include sodium hydroxide for substitution reactions and zinc in acetic acid for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 2,3-dibromo-2-methylpropanoate is used in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Polymer Chemistry: It is employed in the polymerization of certain monomers to create specialized polymers.
Mechanism of Action
The mechanism of action of ethyl 2,3-dibromo-2-methylpropanoate involves its reactivity with nucleophiles and bases. The bromine atoms act as leaving groups, allowing the compound to participate in substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparison with Similar Compounds
Ethyl 2,3-dibromo-2-methylpropanoate can be compared with similar compounds such as mthis compound. Both compounds have similar reactivity due to the presence of bromine atoms, but they differ in their ester groups (ethyl vs. methyl). This difference can affect their physical properties and reactivity in certain reactions .
Similar compounds include:
- Mthis compound
- Ethyl 2,3-dibromopropionate
- Ethyl 2-bromo-2-methylpropanoate
These compounds share similar structural features and reactivity patterns, making them useful in various chemical applications.
Properties
IUPAC Name |
ethyl 2,3-dibromo-2-methylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Br2O2/c1-3-10-5(9)6(2,8)4-7/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTBREBYDYHRRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(CBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30289407 | |
Record name | ethyl 2,3-dibromo-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30289407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71172-41-3 | |
Record name | Propanoic acid, 2,3-dibromo-2-methyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71172-41-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 60692 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071172413 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 71172-41-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60692 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 2,3-dibromo-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30289407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2,3-dibromoisobutyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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